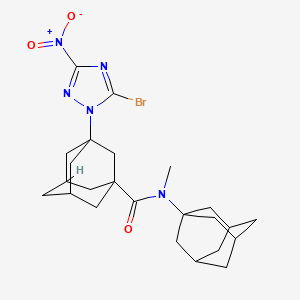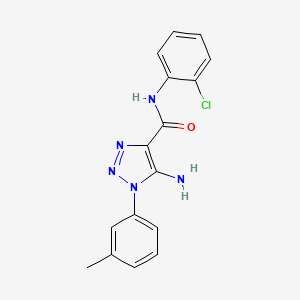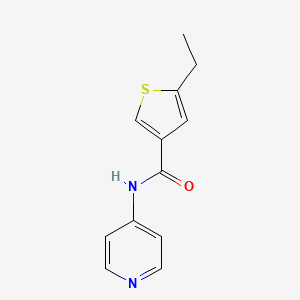![molecular formula C25H21FO6 B4618321 6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)
6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
Descripción general
Descripción
Synthesis Analysis
Synthesis of chromen-4-one derivatives typically involves strategies that allow for the construction of the chromene core, followed by functionalization at specific positions. For compounds similar to our subject, methodologies may involve cyclization reactions, often catalyzed by acids or metals, to form the chromene backbone, with subsequent steps introducing the fluorobenzyl and trimethoxyphenyl groups. An example of related work involves the synthesis of 6-fluoro-7-chloro-4-oxo-4H-chromene derivatives, demonstrating the complexity and precision required in such syntheses (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives, including our compound of interest, is typically confirmed through techniques such as NMR spectroscopy and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the molecule. For instance, studies on similar compounds have elucidated their molecular configurations and crystal structures, shedding light on the intricate details of their molecular frameworks (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Chromen-4-one derivatives are known for their reactivity towards various chemical reactions, including cyclizations, oxidations, and electrophilic substitutions, due to the presence of reactive sites within their structures. These reactions can significantly alter their chemical properties and lead to a wide range of derivatives with diverse functionalities. Research on similar molecules, such as the gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes leading to chromen-3(4H)-ones, showcases the chemical versatility of this class of compounds (Ji, Liu, Du, Yang, & Gao, 2015).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and functional groups. For instance, the presence of a fluorobenzyl group can impact the molecule's polarity and interactions, affecting its solubility and crystalline form. Studies on the crystal structure of similar compounds provide valuable information on their physical characteristics and how they relate to molecular structure (Kour, Patil, Deshmukh, Gupta, & Kant, 2014).
Chemical Properties Analysis
The chemical properties of chromen-4-one derivatives, including reactivity, stability, and functional group behavior, are key areas of investigation. These properties are central to understanding how these compounds interact in chemical reactions and their potential applications in various fields. Research into the synthesis and reactivity of related compounds, such as the facile three-component synthesis of chromen derivatives, highlights the chemical diversity and potential of this class of molecules (Ghorbani & Kiyani, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one represents a class of compounds with intriguing chemical properties and potential applications in various fields of research. The synthesis and oxidation behavior of related compounds, such as 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, have been studied to understand their stabilization and antioxidation mechanisms. These compounds undergo complex oxidation processes in different conditions, leading to various products, indicating their potential utility in developing new antioxidants or stabilizers in material science (Rosenau et al., 2002).
Catalytic Applications
The catalytic properties of similar compounds have been explored in selective oxidation processes. For instance, gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes leads to the formation of chromen-3(4H)-ones, among other products. This showcases the potential application of such compounds in catalysis, facilitating the development of new synthetic routes for valuable chemical entities (Ji et al., 2015).
Antimicrobial and Antitubercular Activity
Compounds structurally related to 6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one have demonstrated significant antimicrobial and antitubercular activities. For example, benzocoumarin-pyrimidine hybrids exhibit potent antitubercular activity, suggesting the potential of such compounds in developing new antitubercular agents. The ability to cleave DNA also indicates their potential application in the study and treatment of microbial diseases (Reddy et al., 2015).
Anticancer Activity
The synthesis of novel coumarin derivatives, including those related to the compound of interest, has shown promising anticancer activity against various human cancer cell lines. This highlights the potential application of such compounds in the development of new anticancer drugs, providing a basis for further research into their mechanism of action and efficacy in cancer treatment (Shi et al., 2020).
Antimicrobial Activity and Potential for New Therapeutics
Additional research into urea/thiourea derivatives related to the compound shows moderate to excellent antimicrobial activities against both bacterial and fungal strains. This underlines the importance of such compounds in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Mannam et al., 2020).
Propiedades
IUPAC Name |
6-[(4-fluorophenyl)methoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FO6/c1-28-23-10-16(11-24(29-2)25(23)30-3)22-13-20(27)19-12-18(8-9-21(19)32-22)31-14-15-4-6-17(26)7-5-15/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNOGQVVYHMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B4618238.png)
![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B4618243.png)




![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4618271.png)
![3-isopropyl-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)
![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)
![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)